

Physicochemical Properties of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Nitrophenyl)pyrrolidine**

Cat. No.: **B187855**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(3-Nitrophenyl)pyrrolidine**, a heterocyclic aromatic nitro compound of interest in medicinal chemistry and drug discovery. Due to a lack of available experimental data, this guide presents predicted values obtained from computational models, which serve as a valuable starting point for further investigation. Additionally, detailed experimental protocols for the determination of these key properties are provided to facilitate laboratory studies.

Core Physicochemical Properties

The physicochemical profile of a compound is critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following table summarizes the predicted physicochemical data for **1-(3-Nitrophenyl)pyrrolidine**.

Property	Value	Source
Molecular Weight	192.22 g/mol	Sigma-Aldrich
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Not available	
pKa (most basic)	Not available	
logP (o/w)	Not available	
CAS Number	132993-20-5	Sigma-Aldrich

Note: The absence of experimentally determined values for key parameters such as melting point, boiling point, water solubility, pKa, and logP highlights a significant data gap for this compound. The experimental protocols outlined in the subsequent sections are therefore of high importance for any researcher working with **1-(3-Nitrophenyl)pyrrolidine**.

Experimental Methodologies

Accurate experimental determination of physicochemical properties is essential for validating computational models and for regulatory submissions. The following are standard protocols for determining the key properties of a solid organic compound like **1-(3-Nitrophenyl)pyrrolidine**.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Apparatus:

- Capillary melting point apparatus
- Mortar and pestle

- Capillary tubes (sealed at one end)
- Spatula

Procedure:

- Sample Preparation: A small amount of finely powdered, dry **1-(3-Nitrophenyl)pyrrolidine** is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (for liquids)

While **1-(3-Nitrophenyl)pyrrolidine** is a solid, this method would be applicable if it were a liquid or for its purification by distillation.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle

Procedure:

- The compound is placed in the distillation flask with boiling chips.

- The apparatus is assembled for simple distillation.
- The flask is heated, and the temperature is monitored.
- The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

Water Solubility Determination

Solubility is a critical factor for bioavailability.

Apparatus:

- Shake-flask apparatus or thermostatted shaker
- Analytical balance
- pH meter
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- An excess amount of **1-(3-Nitrophenyl)pyrrolidine** is added to a known volume of purified water in a flask.
- The flask is sealed and agitated in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

Apparatus:

- Potentiometric titrator with a pH electrode
- Burette
- Beaker
- Magnetic stirrer

Procedure (Potentiometric Titration):

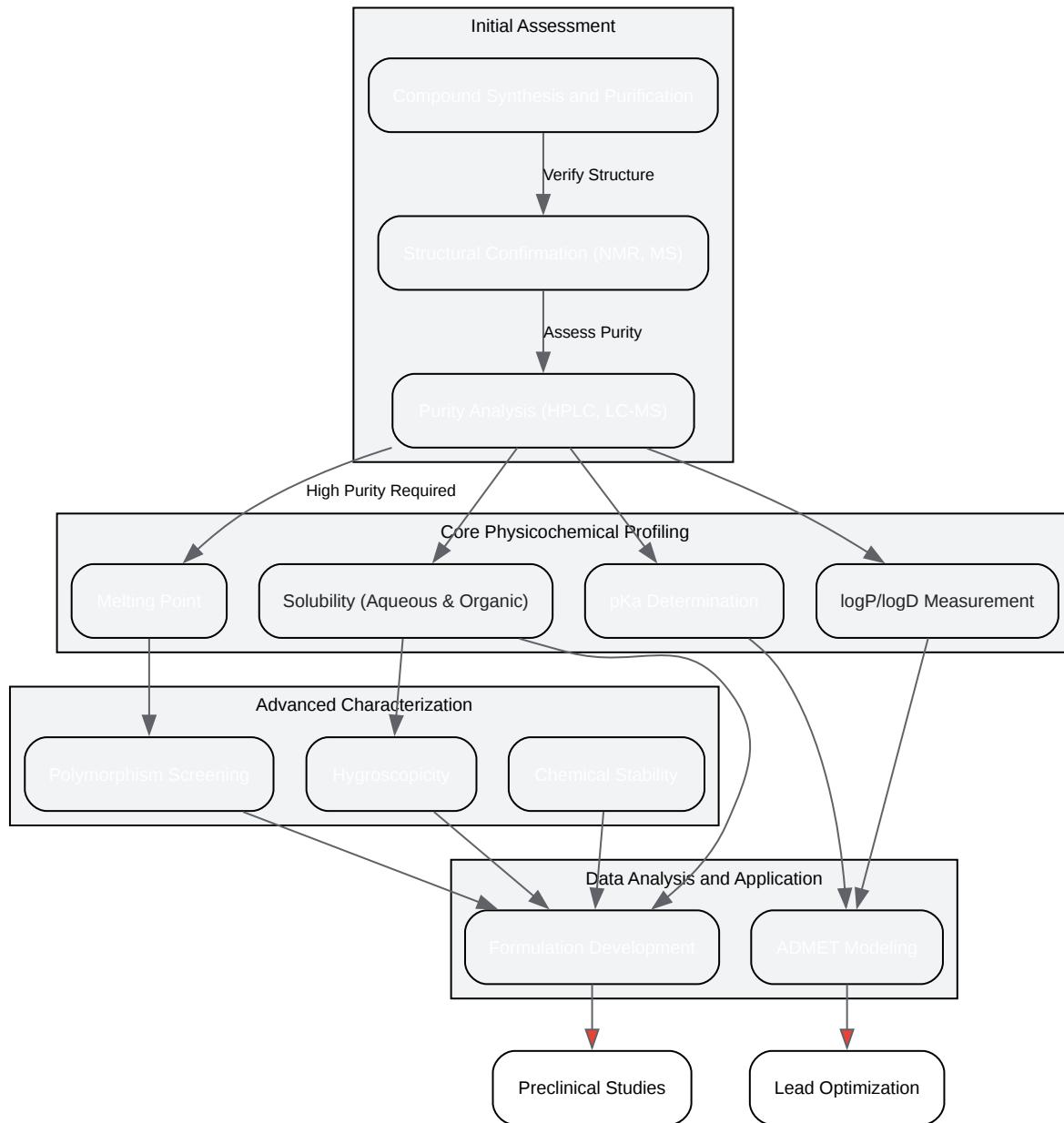
- A precisely weighed amount of **1-(3-Nitrophenyl)pyrrolidine** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the pyrrolidine nitrogen is basic.
- The pH of the solution is measured after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted.
- The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity.

Apparatus:

- Shake-flask apparatus
- Separatory funnel
- n-Octanol and purified water


- Analytical instrumentation (HPLC or UV-Vis)

Procedure (Shake-Flask Method):

- n-Octanol and water are pre-saturated with each other.
- A known amount of **1-(3-Nitrophenyl)pyrrolidine** is dissolved in either the aqueous or organic phase.
- The two phases are combined in a separatory funnel and shaken until equilibrium is reached.
- The phases are separated, and the concentration of the compound in each phase is determined.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as **1-(3-Nitrophenyl)pyrrolidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

- To cite this document: BenchChem. [Physicochemical Properties of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187855#physicochemical-properties-of-1-3-nitrophenyl-pyrrolidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com